3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid
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Overview
Description
SB-423562 is a potent and selective allosteric modulator of extracellular calcium release channels. It binds to the extracellular domain of the calcium channel and blocks the channel’s ability to open in response to changes in intracellular calcium concentrations . This compound is primarily used in scientific research, particularly in studies related to osteoporosis .
Preparation Methods
The synthesis of SB-423562 involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for SB-423562 are also not widely available, as the compound is mainly used for research purposes.
Chemical Reactions Analysis
SB-423562 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SB-423562 may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
SB-423562 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on calcium signaling pathways and its potential role in modulating cellular functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
SB-423562 exerts its effects by binding to the extracellular domain of calcium release channels, thereby blocking the channel’s ability to open in response to changes in intracellular calcium concentrations . This action modulates calcium signaling pathways, which play a crucial role in various cellular processes. The molecular targets of SB-423562 include calcium-sensing receptors and other proteins involved in calcium homeostasis .
Comparison with Similar Compounds
SB-423562 is unique in its ability to selectively modulate extracellular calcium release channels. Similar compounds include:
Cinacalcet: A type II calcimimetic used to treat secondary hyperparathyroidism and hypercalcemia.
Ronacaleret: Another calcium-sensing receptor antagonist studied for its potential in treating osteoporosis.
NPS-2143: A calcium-sensing receptor antagonist with similar applications in bone health research.
These compounds share similar mechanisms of action but differ in their specific molecular targets and therapeutic applications.
Properties
IUPAC Name |
3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFJCJKWWIKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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